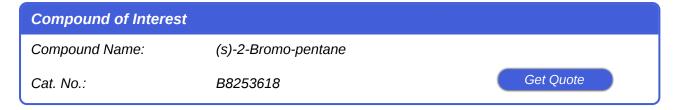


In-Depth Technical Guide: (S)-2-Bromopentane - Commercial Availability and Purity Assessment

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and purity analysis of (S)-2-bromopentane, a chiral halogenated hydrocarbon with applications in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. This document details commercially available sources, their stated purities, and indepth experimental protocols for verifying both chemical and enantiomeric purity.

Commercial Availability of 2-Bromopentane

(S)-2-bromopentane is commercially available, though it is more commonly offered as a racemic mixture or in technical grade by major chemical suppliers. The enantiomerically pure form is available from more specialized sources. The following tables summarize the available forms of 2-bromopentane.

Table 1: Commercial Availability of (S)-2-Bromopentane

Supplier	Product Name	Catalog Number	Stated Purity
BenchChem	(s)-2-Bromo-pentane	B8253618	Information not readily available

Table 2: Commercial Availability of Racemic and Technical Grade 2-Bromopentane



Supplier	Product Name	Catalog Number	Stated Purity
Sigma-Aldrich	2-Bromopentane	B75204	95%[1]
Thermo Scientific Chemicals	2-Bromopentane, tech. 90%	A17205	> 88.0% (GC)[2]
TCI Chemical	2-Bromopentane (contains ca. 12% 3- Bromopentane)	B0232	>85.0% (GC)[3][4]
Fisher Scientific	2-Bromopentane, 90%, tech.	AC107230000	90%
MolPort	2-bromopentane	Molport-001-783-748	95% to 98% (GC) from various suppliers[4]
Lab Pro Inc.	2- Bromopentane(contai ns ca. 12% 3- Bromopentane)	B0232-500ML	Min. 85.0 (GC)[1]

Purity Assessment: Experimental Protocols

Accurate determination of both chemical and enantiomeric purity is critical for applications in stereoselective synthesis. The primary methods for this assessment are Gas Chromatography (GC) for both chemical and enantiomeric purity, and Nuclear Magnetic Resonance (NMR) spectroscopy, often in conjunction with chiral shift reagents, for enantiomeric excess determination.

Chemical Purity Determination by Gas Chromatography (GC)

This method is suitable for determining the percentage of 2-bromopentane relative to other volatile impurities, including its structural isomer, 3-bromopentane.

Methodology



- Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
- Column: A non-chiral capillary column, such as a DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 μm film thickness).
- · Carrier Gas: Helium or Hydrogen.
- Injector Temperature: 250 °C.
- Detector Temperature: 250 °C.
- Oven Temperature Program:
 - Initial temperature: 40 °C, hold for 5 minutes.
 - Ramp: Increase to 150 °C at a rate of 10 °C/minute.
 - Hold at 150 °C for 2 minutes.
- Injection Volume: 1 μL.
- Split Ratio: 50:1.
- Sample Preparation: Prepare a dilute solution of 2-bromopentane in a suitable solvent such as hexane or dichloromethane (e.g., 1% v/v).

Data Analysis

The chemical purity is determined by calculating the peak area percentage of 2-bromopentane relative to the total area of all observed peaks in the chromatogram.

Enantiomeric Purity Determination by Chiral Gas Chromatography (GC)

This is the most direct and common method for separating and quantifying the enantiomers of 2-bromopentane to determine the enantiomeric excess (e.e.) of the (S)-enantiomer.

Methodology



A specific method for the analysis of 2-halohydrocarbon enantiomers has been documented by Sigma-Aldrich using a specialized chiral column.[2]

- Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
- Chiral Column: Astec® CHIRALDEX™ G-TA Capillary GC Column (30 m x 0.25 mm I.D., 0.12 µm film thickness).[2]
- Carrier Gas: Helium at 30 psi.[2]
- Injector Temperature: 250 °C.[2]
- Detector Temperature: 250 °C.[2]
- Oven Temperature Program:
 - Initial temperature: 30 °C, hold for 3 minutes.
 - Ramp: Increase to 70 °C at a rate of 5 °C/minute.[2]
- Injection Volume: 1 μL.[2]
- Split Ratio: 80:1.[2]
- Sample Preparation: Prepare a solution of the (S)-2-bromopentane sample at a concentration of 2.5 mg/mL in a suitable solvent (e.g., hexane).[2]

Data Analysis

The enantiomeric excess is calculated from the integrated peak areas of the (S) and (R) enantiomers in the chromatogram using the following formula:

e.e.
$$(\%) = [(Area(S) - Area(R)) / (Area(S) + Area(R))] \times 100$$

Enantiomeric Purity Estimation by NMR Spectroscopy with Chiral Shift Reagents



NMR spectroscopy in the presence of a chiral shift reagent can be used to differentiate the signals of enantiomers, allowing for the determination of their relative ratios. Chiral lanthanide shift reagents, such as Eu(hfc)3 (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), form diastereomeric complexes with the enantiomers of the analyte. This interaction leads to different induced chemical shifts for the protons of the (R) and (S) enantiomers, enabling their quantification.

Methodology

- Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Chiral Shift Reagent: Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphoratoleuropium(III) [Eu(hfc)3].
- Solvent: Anhydrous deuterated chloroform (CDCl3). It is crucial to use a dry solvent as water can compete with the analyte for coordination to the shift reagent.
- Sample Preparation:
 - Dissolve a known amount of the (S)-2-bromopentane sample (e.g., 10-20 mg) in approximately 0.5 mL of anhydrous CDCl3 in an NMR tube.
 - Acquire a standard proton NMR spectrum of the sample.
 - Add small, incremental amounts of the chiral shift reagent (e.g., 2-5 mg portions) to the NMR tube.
 - Acquire a proton NMR spectrum after each addition, ensuring the sample is well-mixed.
 - Continue adding the shift reagent until a baseline separation of a specific proton signal (e.g., the methine proton at C2) for the two enantiomers is observed.

Data Analysis

Once a pair of signals corresponding to the two enantiomers is resolved, the enantiomeric excess can be calculated by comparing the integration of these two signals.

e.e. (%) = [(Integration(S) - Integration(R)) / (Integration(S) + Integration(R))] x 100



Visualized Workflows

The following diagrams illustrate the logical workflows for assessing the commercial availability and determining the purity of (S)-2-bromopentane.

Caption: Workflow for finding a commercial source of (S)-2-bromopentane.

Caption: Workflow for the chemical and enantiomeric purity analysis of (S)-2-bromopentane.

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